molecular formula C8H15NO2 B14520376 (6S)-6-(2-Hydroxyethyl)-1-methylpiperidin-2-one CAS No. 62787-51-3

(6S)-6-(2-Hydroxyethyl)-1-methylpiperidin-2-one

Cat. No.: B14520376
CAS No.: 62787-51-3
M. Wt: 157.21 g/mol
InChI Key: KEJMUJOHGMEZBU-ZETCQYMHSA-N
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Description

(6S)-6-(2-Hydroxyethyl)-1-methylpiperidin-2-one: is a chemical compound with a piperidinone core structure This compound is characterized by the presence of a hydroxyethyl group at the 6th position and a methyl group at the 1st position of the piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(2-Hydroxyethyl)-1-methylpiperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidinone derivatives and hydroxyethyl precursors.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(2-Hydroxyethyl)-1-methylpiperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The piperidinone ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6S)-6-(2-Hydroxyethyl)-1-methylpiperidin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6S)-6-(2-Hydroxyethyl)-1-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (6S)-6-(2-Hydroxyethyl)-1-methylpiperidin-2-one include:

  • (6S)-6-(2-Hydroxyethyl)-1-methylpiperidine
  • (6S)-6-(2-Hydroxyethyl)-1-methylpiperidin-2-ol
  • (6S)-6-(2-Hydroxyethyl)-1-methylpiperidin-2-thione

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

62787-51-3

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(6S)-6-(2-hydroxyethyl)-1-methylpiperidin-2-one

InChI

InChI=1S/C8H15NO2/c1-9-7(5-6-10)3-2-4-8(9)11/h7,10H,2-6H2,1H3/t7-/m0/s1

InChI Key

KEJMUJOHGMEZBU-ZETCQYMHSA-N

Isomeric SMILES

CN1[C@@H](CCCC1=O)CCO

Canonical SMILES

CN1C(CCCC1=O)CCO

Origin of Product

United States

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